molecular formula C21H21ClN2O7S B2586457 methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-99-4

methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2586457
CAS No.: 899971-99-4
M. Wt: 480.92
InChI Key: FCYXVKBKQSUPIY-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex dihydropyrimidine (DHPM) derivative. DHPMs are well-known for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . This compound features a 3-chlorophenyl substituent at position 4, a methyl carboxylate at position 5, and a unique (3,4-dimethoxybenzenesulfonyl)methyl group at position 6. The absence of crystallographic or spectral data in the provided evidence limits insights into its conformational preferences, but analogous DHPMs (e.g., ) suggest a chair-like tetrahydropyrimidine ring stabilized by intramolecular hydrogen bonds .

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O7S/c1-29-16-8-7-14(10-17(16)30-2)32(27,28)11-15-18(20(25)31-3)19(24-21(26)23-15)12-5-4-6-13(22)9-12/h4-10,19H,11H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYXVKBKQSUPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidine core, followed by the introduction of the chlorophenyl and dimethoxybenzenesulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-6-[(3,4-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structural features make it a candidate for investigating biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The presence of the chlorophenyl and dimethoxybenzenesulfonyl groups can enhance binding affinity and specificity, resulting in potent biological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Position 4 Substituents :

  • 4-Fluorophenyl () : Fluorine’s electronegativity may improve metabolic stability but reduce steric bulk compared to chlorine .
  • 3,4-Dimethoxyphenyl () : Methoxy groups enhance electron-donating effects, which could reduce oxidative stability but improve solubility .
  • 3-Hydroxyphenyl () : The hydroxyl group introduces hydrogen-bonding capacity but may lower bioavailability due to higher polarity .

Position 6 Substituents :

  • (3,4-Dimethoxybenzenesulfonyl)methyl (Target Compound) : The sulfonyl group increases acidity of adjacent protons and enables strong hydrogen bonding, while dimethoxybenzenesulfonyl adds steric bulk and aromatic interactions .
  • Methyl (Evidences 2, 7) : Simpler substituents like methyl reduce steric hindrance, favoring synthetic accessibility but limiting binding complexity .
  • Thioxo () : Replacing the oxo group with thioxo at position 2 alters hydrogen-bonding patterns and may enhance antioxidant activity .

Ester Groups :

Physicochemical Properties
Compound Position 4 Substituent Position 6 Substituent Ester Group Notable Activity Reference
Target Compound 3-Chlorophenyl (3,4-Dimethoxybenzenesulfonyl)methyl Methyl N/A (Inferred enzyme inhibition)
Methyl 4-(3,4-dimethoxyphenyl)-6-methyl 3,4-Dimethoxyphenyl Methyl Methyl Thymidine phosphorylase inhibition (IC₅₀ = 59.0 µM)
Ethyl 4-(3-bromophenyl)-6-methyl 3-Bromophenyl Methyl Ethyl Crystallographic stability
Ethyl 4-(4-bromophenyl)-2-thioxo 4-Bromophenyl Methyl Ethyl Antioxidant (IC₅₀ = 0.6 mg/mL)

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